2-chloro-N-(trimethylthiophen-2-yl)acetamide

Description

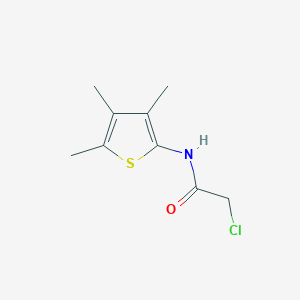

2-Chloro-N-(trimethylthiophen-2-yl)acetamide is a chloroacetamide derivative featuring a thiophene ring substituted with three methyl groups at the 2-position. This compound belongs to a broader class of acetamides known for their versatility in pharmaceutical and agrochemical applications. The chloroacetamide moiety (-CO-NH-CH2Cl) is critical for its reactivity, enabling nucleophilic substitution reactions for further functionalization.

Propriétés

IUPAC Name |

2-chloro-N-(3,4,5-trimethylthiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNOS/c1-5-6(2)9(13-7(5)3)11-8(12)4-10/h4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWGRUBYFQEQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Chloro-N-(trimethylthiophen-2-yl)acetamide (CAS Number: 1354961-12-8) is a compound of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key features include:

- A chloro substituent at the second position.

- A trimethylthiophenyl moiety contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a comparative study, derivatives were tested against a range of bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| This compound | Moderate | High |

| Control (Standard Antibiotic) | High | High |

Antifungal Properties

In vitro studies have shown that this compound possesses antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membranes .

Case Study: Antifungal Efficacy

A study involving the application of this compound on fungal cultures revealed a significant reduction in colony-forming units (CFUs), suggesting its potential as an antifungal agent .

Anticancer Potential

The anticancer activity of this compound has been explored in several cell lines. Notably, it has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast and lung cancer models. The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors involved in cellular signaling pathways. Additionally, its ability to form reactive intermediates may contribute to its antimicrobial and anticancer activities .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Current data on its bioavailability, half-life, and metabolic pathways remain limited. Further studies are required to elucidate these parameters.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chloro-N-(trimethylthiophen-2-yl)acetamide serves as a building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and infections.

Agrochemicals

This compound is explored for its potential use in agrochemicals. Its ability to modify biological pathways makes it useful in developing herbicides and pesticides that can improve crop yields while minimizing environmental impact.

Biochemical Research

In biochemical studies, this compound is investigated for its effects on enzyme activity and cellular processes. It may act as an inhibitor or activator in various biochemical pathways, contributing to our understanding of metabolic regulation.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis of Novel Anticancer Agents | Medicinal Chemistry | The compound was modified to enhance its anticancer properties, demonstrating significant growth inhibition in tumor cell lines. |

| Development of Eco-friendly Herbicides | Agrochemical Research | Variants of the compound showed reduced toxicity to non-target species while maintaining efficacy against weeds. |

| Enzyme Inhibition Studies | Biochemical Research | The compound exhibited selective inhibition of certain enzymes, suggesting potential therapeutic applications in metabolic disorders. |

Comparaison Avec Des Composés Similaires

Structural Variations and Electronic Properties

The primary structural differences among chloroacetamide derivatives arise from substituents on the acetamide nitrogen. Key examples include:

| Compound | Substituent on Acetamide Nitrogen | Key Structural Feature |

|---|---|---|

| 2-Chloro-N-(trimethylthiophen-2-yl)acetamide | Trimethylthiophen-2-yl | Enhanced lipophilicity, steric bulk |

| 2-Chloro-N-(thiazol-2-yl)acetamide | Thiazol-2-yl | Heterocyclic nitrogen, planar structure |

| 2-Chloro-N-(4-chlorophenyl)acetamide | 4-Chlorophenyl | Electron-withdrawing Cl, aromatic π-system |

| Acetochlor (herbicide) | Ethoxymethyl + 2-ethyl-6-methylphenyl | Branched alkoxy, herbicidal activity |

Physicochemical Properties

- Melting Points : Dichlorophenyl-thiazol derivatives (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) exhibit higher melting points (~490 K) due to rigid planar structures and intermolecular N–H···N hydrogen bonds .

- Solubility : Trimethylthiophen-2-yl derivatives are more lipophilic than phenyl or thiazole analogs, reducing aqueous solubility but enhancing membrane permeability .

- Crystal Packing : Substituent position (e.g., 2,6-dichloro vs. 3,4-dichloro on phenyl) influences dihedral angles between aromatic rings (61.8°–79.7°), affecting packing efficiency .

Metabolic and Toxicological Profiles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.